molecular formula C7H9N5O2 B1583541 Pyridine-2,6-dicarbohydrazide CAS No. 5112-36-7

Pyridine-2,6-dicarbohydrazide

Cat. No.: B1583541
CAS No.: 5112-36-7
M. Wt: 195.18 g/mol
InChI Key: DDOVHJODVHQLCS-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarbohydrazide is an organic compound derived from pyridine, characterized by the presence of two carbohydrazide groups at the 2 and 6 positions of the pyridine ring. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Pyridine-2,6-dicarbohydrazide is a chemical compound that has been studied for its ability to interact with certain metal ions, particularly copper (II) ions . Copper (II) ions play a significant role in various biological, industrial, medicinal, and environmental contexts .

Mode of Action

The interaction of this compound with its targets involves a change in color and fluorescence. When this compound comes into contact with copper (II) ions, it exhibits a rapid color change from colorless to brown . This compound also displays selective fluorescence quenching and a UV-vis redshift only in the presence of copper (II) ions .

Biochemical Pathways

It’s known that copper (ii) ions, which are the primary targets of this compound, are essential for several metalloenzymes in the human body, including superoxide dismutase, tyrosinase, lysyl oxidase, and cytochrome c oxidase . Therefore, it’s plausible that this compound could influence these pathways through its interaction with copper (II) ions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in color and fluorescence in the presence of copper (II) ions . These changes could potentially be used for the detection of copper (II) ions, either as an environmental contaminant or a critical trace element in the human body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH value of the supporting electrolytes can affect the cyclic voltammetry of this compound

Biochemical Analysis

Biochemical Properties

Pyridine-2,6-dicarbohydrazide plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its hydrazide groups, which can form stable bonds with metal ions. These interactions are essential for various biochemical processes, including catalysis and signal transduction. For instance, this compound has been shown to interact with copper ions, forming complexes that can inhibit or activate specific enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction of this compound with copper ions can lead to the production of reactive oxygen species (ROS), which can disrupt cellular metabolism and affect cell viability . Additionally, this compound has been shown to impact the expression of genes involved in oxidative stress response and metal ion homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of metal complexes, which can inhibit or activate enzymes by altering their structure and function. For instance, the binding of this compound to copper ions can inhibit the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metal ion homeostasis and reducing oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to metal ion metabolism. This compound can interact with enzymes and cofactors involved in the transport and utilization of metal ions, affecting metabolic flux and metabolite levels . For example, this compound can enhance the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its biological activity . For instance, this compound can bind to metal ion transporters, facilitating its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress response . This subcellular localization is essential for the precise regulation of this compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,6-dicarbohydrazide can be synthesized through the reaction of dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. This reaction is typically carried out under microwave irradiation in a solvent-free environment, which enhances the reaction rate and yield. The resulting product is then recrystallized from methanol under acidic conditions to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis and solvent-free conditions is advantageous for industrial applications due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The carbohydrazide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce various N-substituted this compound derivatives .

Comparison with Similar Compounds

    Pyridine-2,6-dicarboxylic acid: This compound is structurally similar but lacks the carbohydrazide groups. It is commonly used as a ligand in coordination chemistry.

    Pyridine-2,6-dicarboxamide: Similar to pyridine-2,6-dicarbohydrazide but with amide groups instead of carbohydrazide groups.

Uniqueness: this compound is unique due to its dual carbohydrazide groups, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications such as chemosensors and coordination chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

pyridine-2,6-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOVHJODVHQLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279922
Record name pyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5112-36-7
Record name NSC14594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Pyridine-2,6-dicarbohydrazide?

A1: this compound is represented by the molecular formula C7H9N5O2 and has a molecular weight of 195.18 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (NMR - both 1H and 13C), and Mass Spectrometry (MS) to characterize these compounds. These tools help elucidate structural details, identify functional groups, and confirm molecular weight. [, , ]

Q3: Can you elaborate on the crystal structure of this compound?

A3: X-ray crystallography reveals that this compound molecules tend towards planarity. Extensive hydrogen bonding, primarily N−H···O interactions, connect molecules, creating a three-dimensional network within the crystal lattice. []

Q4: How is this compound typically synthesized?

A4: A common synthetic route involves reacting dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. Microwave irradiation under solvent-free conditions can accelerate this reaction. []

Q5: this compound can act as a precursor for various heterocyclic compounds. Can you provide some examples?

A5: Research demonstrates its utility in synthesizing 1,3,4-thiadiazoles, oxadiazoles, and oxathiazolidines. These heterocycles are often incorporated into larger molecules with potential biological activities. []

Q6: What is the significance of this compound in coordination chemistry?

A6: this compound functions as a versatile ligand, readily coordinating to transition metal ions. This complexation ability stems from the presence of multiple nitrogen and oxygen donor atoms within its structure. [, , ]

Q7: How does this compound contribute to the formation of supramolecular structures?

A7: Its ability to form hydrogen bonds plays a crucial role in the assembly of supramolecular architectures. For instance, in the presence of Cadmium(II) and specific co-ligands, it contributes to the construction of a two-dimensional network through intricate N—H⋯O and O—H⋯O hydrogen bonding patterns. []

Q8: Are there examples of this compound derivatives impacting the properties of materials?

A8: Yes, incorporating certain derivatives into phenylalanine-based hydrogels has been shown to enhance mechanical properties. This improvement is attributed to the interplay of hydrogen bonding and π-π stacking interactions facilitated by the derivative. []

Q9: What are the potential applications of this compound and its derivatives?

A9: Research suggests potential in areas like metal ion extraction, particularly for d-metal ions such as Copper(II) and Chromium(III). This property makes them relevant for separation science and environmental remediation. []

Q10: Has any biological activity been reported for this compound derivatives?

A10: Studies have explored the antimicrobial properties of several derivatives. Some demonstrate promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry. [, ]

Q11: How do structural modifications of this compound influence its fluorescence properties?

A11: Research indicates that introducing specific substituents, such as those containing naphthalene thiourea moieties, can impart fluorescence to the resulting compounds. This fluorescence can be modulated by the presence of anions, suggesting potential applications in sensing. []

Q12: What role does computational chemistry play in studying this compound and its derivatives?

A12: Computational methods like Density Functional Theory (DFT) are valuable for predicting molecular geometries, vibrational frequencies, and thermodynamic parameters. These calculations can aid in understanding structure-activity relationships and guide the design of new derivatives with tailored properties. []

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